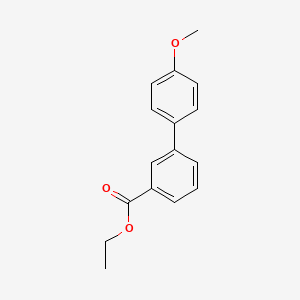
4,4-Dimethylpent-1-en-3-one
Overview
Description
4,4-Dimethylpent-1-en-3-one is an organic compound with the molecular formula C7H12O. It is a ketone with a double bond located at the first carbon atom and two methyl groups attached to the fourth carbon atom. This compound is known for its distinct chemical properties and reactivity, making it a valuable substance in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylpent-1-en-3-one can be synthesized through several methods. One common approach involves the condensation reaction between 3,3-dimethyl-2-butanone and an appropriate aldehyde under basic conditions. The reaction typically employs sodium hydroxide as a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yields and purity. For instance, the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one in the presence of a suitable catalyst can yield the desired ketone with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 4,4-dimethylpent-1-en-3-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the double bond or the ketone group is targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: 4,4-Dimethylpent-1-en-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethylpent-1-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-dimethylpent-1-en-3-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and products. Additionally, the double bond in the molecule can participate in electrophilic addition reactions, further expanding its reactivity and applications .
Comparison with Similar Compounds
4,4-Dimethylpent-1-en-3-ol: This compound is the reduced form of 4,4-dimethylpent-1-en-3-one, where the ketone group is converted to an alcohol group.
4,4-Dimethylpent-1-ene: This compound lacks the ketone group and consists of a simple alkene structure.
Uniqueness: this compound is unique due to its combination of a ketone group and a double bond, which imparts distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOKXXOKLLKNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176170 | |
| Record name | 1-Penten-3-one, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-30-2 | |
| Record name | 1-Penten-3-one, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Penten-3-one, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylpent-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4,4-Dimethylpent-1-en-3-one and how is it typically characterized?
A1: this compound is an α,β-unsaturated ketone characterized by a carbonyl group (C=O) adjacent to a carbon-carbon double bond (C=C). This structural motif is frequently observed in organic chemistry and plays a crucial role in various reactions, including nucleophilic additions and cyclization reactions.
Q2: Can you elaborate on the synthetic utility of this compound and its derivatives?
A2: this compound serves as a valuable building block in organic synthesis. For example, it acts as a precursor in the synthesis of heterocyclic compounds like thiazines. Specifically, reacting 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one with thiourea yields 4-tert-Butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride []. This highlights its potential in accessing diverse chemical scaffolds with possible biological activities.
Q3: Are there any interesting packing arrangements observed in the crystal structures of these compounds?
A3: Yes, studies utilizing single-crystal X-ray diffraction reveal intriguing packing arrangements. For example, 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one exhibits an offset face-to-face arrangement in its crystal structure, indicating π–π stacking interactions between benzene rings with a centroid–centroid distance of 3.586 Å []. Similar π–π stacking interactions with a centroid–centroid distance of 3.564 Å are also observed in 1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-en-3-one [].
Q4: Has this compound been used in any sustainable chemistry approaches?
A4: While not directly addressed in the provided papers, a derivative, (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one, demonstrates the potential of this compound class in sustainable chemistry. It is synthesized via a condensation reaction between 3,3-Dimethyl-2-butanone and 5-hydroxymethylfurfural (HMF) []. Significantly, HMF can be derived from renewable biomass sources like N-acetylglucosamine, aligning this synthesis with green chemistry principles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Cyclobutylcarbonyl)amino]benzoic acid](/img/structure/B1622454.png)










